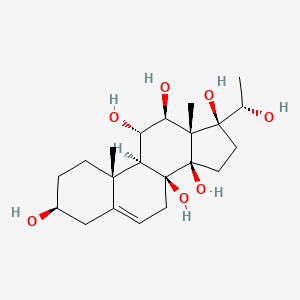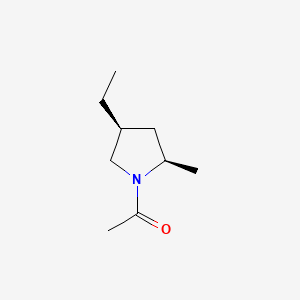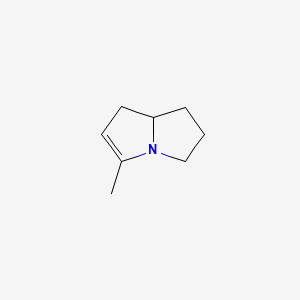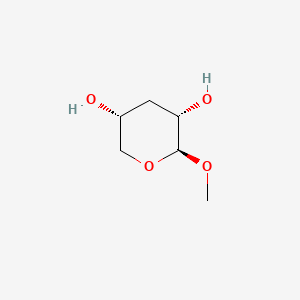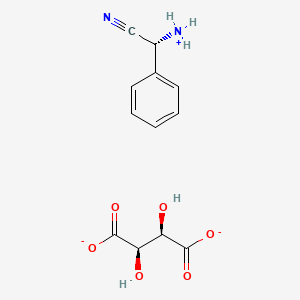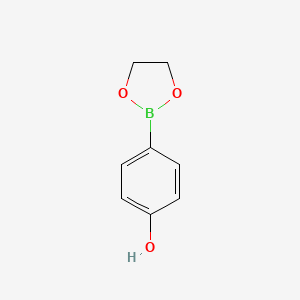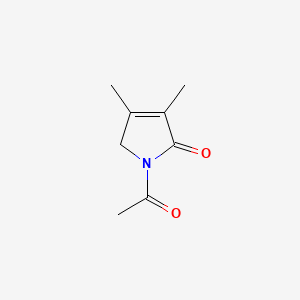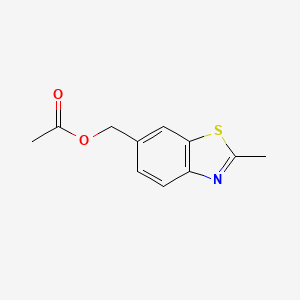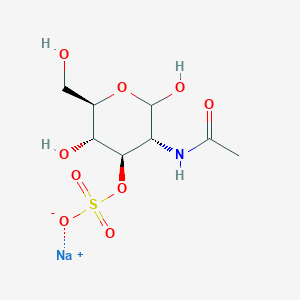
Glcnac-3S, NA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glcnac-3S, NA, also known as N-Acetylglucosamine (GlcNAc), is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid and plays a significant role in several biological systems . It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides .
Synthesis Analysis
The synthesis of GlcNAc involves glycoprotein metabolism . In the GlcNAc synthetic pathway module, the GlcN-6-P and GlcNAc-6-P synthetic pathways were enhanced . Arginine glycosylation regulates UDP-GlcNAc biosynthesis in Salmonella enterica .Molecular Structure Analysis
The bisecting N-acetylglucosamine (GlcNAc) structure, a β1,4-linked GlcNAc attached to the core β-mannose residue, represents a special type of N-glycosylated modification . It has been reported to be involved in various biological processes .Chemical Reactions Analysis
O-GlcNAcylation is a dynamic post-translational modification that affects myriad proteins, cellular functions, and disease states . Its presence or absence modulates protein function via differential protein- and site-specific mechanisms .Physical and Chemical Properties Analysis
The physical and chemical properties of GlcNAc are closely related to its function in cellular signaling pathways . The dynamic interplay of enzymes lends O-GlcNAcylation important roles in cell signaling pathways, cell fate determination, transcription, immunity, and response to cellular stressors .科学的研究の応用
Regulatory Post-Translational Modification
Beta-N-acetylglucosamine (O-GlcNAc) is a significant post-translational modification of nuclear and cytosolic proteins. It modulates transcriptional and signal transduction events and plays roles in apoptosis and neurodegeneration. O-GlcNAc is proposed to act as a metabolic sensor, modulating a cell's response to stimuli based on its energy state (Wells, Whelan, & Hart, 2003).
Signal Transduction and Glycosylation
O-GlcNAc glycosylation on serine/threonine residues is abundant in multicellular eukaryotes and plays a critical role in many cellular and disease processes. It's hypothesized to temporarily block phosphorylation, given its dynamic nature and diverse range of protein modifications (Wells, Vosseller, & Hart, 2001).
Mass Spectrometry for O-GlcNAc-modified Proteins
Multiple Reaction Monitoring Mass Spectrometry (MRM-MS) is a robust method for detecting and quantifying native O-GlcNAc modified peptides. This approach aids in discovering novel O-GlcNAcylated proteins, contributing to our understanding of diseases and cellular processes (Maury et al., 2014).
Interplay with Phosphorylation
O-GlcNAc and O-phosphate modifications often act reciprocally and synergistically, impacting many cellular processes. Dysregulation of O-GlcNAc is associated with diseases like diabetes, cancer, and neurodegeneration (Slawson & Hart, 2003).
Chemical Approaches for O-GlcNAc Studies
Chemical strategies are vital for identifying O-GlcNAc-modified proteins. These approaches, such as metabolic labeling and click chemistry, enable the study of O-GlcNAcylation at the molecular level and help elucidate its role in various diseases and biological processes (Saha, Bello, & Fernández‐Tejada, 2021).
Nutrient/Stress Sensor Role
O-GlcNAcylation serves as a nutrient and stress sensor, modulating signaling, transcription, and cytoskeletal functions. It plays a crucial role in the etiology of insulin resistance, glucose toxicity in diabetes, and in regulating oncogenic and tumor suppressor proteins (Hart, Slawson, Ramirez-Correa, & Lagerlof, 2011).
Production and Applications
N-Acetylglucosamine is a monosaccharide crucial in various biological contexts. It is used in the production of materials like chitin and has potential applications in numerous fields (Chen, Shen, & Liu, 2010).
Link Between Diabetes and Cancer
O-GlcNAc signaling, connected with cellular metabolism, is altered in metabolic diseases like diabetes and cancer. This signaling plays a vital role in protein functions related to these diseases (Slawson, Copeland, & Hart, 2010).
Identification of Modified Proteins
Strategies like click chemistry are used to detect and identify O-GlcNAc-modified proteins. This approach helps understand the link between these modifications and their cellular functions (Gurcel et al., 2008).
Cancer Metabolism and O-GlcNAc
Hyper-O-GlcNAcylation is a common feature in cancer, influencing cell proliferation, survival, invasion, metabolism, and epigenetics. Modulating O-GlcNAc levels could be a therapeutic approach in cancer treatment (Ma & Vosseller, 2014).
Mitotic Progression and Cytokinesis
O-GlcNAc modification regulates the cell cycle. Alterations in O-GlcNAc levels can lead to significant defects in mitotic progression and cytokinesis, highlighting its critical role in cell cycle regulation (Slawson et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
sodium;[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO9S.Na/c1-3(11)9-5-7(18-19(14,15)16)6(12)4(2-10)17-8(5)13;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVLYTOMZOBPQV-FROKLYQUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
